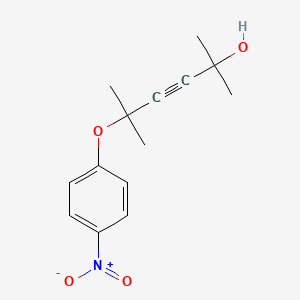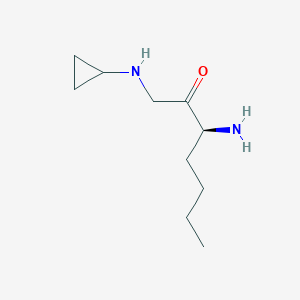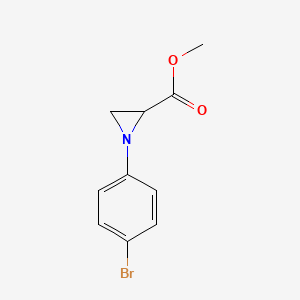![molecular formula C13H20NO5P B12535405 Diethyl [(4-acetamidophenoxy)methyl]phosphonate CAS No. 797763-23-6](/img/structure/B12535405.png)
Diethyl [(4-acetamidophenoxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(4-acetamidophenoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₃H₂₀NO₅P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a diethyl ester and a 4-acetamidophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-acetamidophenoxy)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts such as palladium or copper may be used to enhance the reaction efficiency. Microwave irradiation and ultrasound techniques are also employed to improve reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(4-acetamidophenoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl [(4-acetamidophenoxy)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Wirkmechanismus
The mechanism of action of diethyl [(4-acetamidophenoxy)methyl]phosphonate involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl [(4-acetamidophenoxy)methyl]phosphonate include other phosphonate esters such as diethyl phosphonate and diethyl 4-methylbenzylphosphonate .
Uniqueness
What sets this compound apart is its unique structure, which combines a phosphonate group with a 4-acetamidophenoxy moiety. This structure imparts specific chemical properties and biological activities that may not be present in other phosphonate esters .
Eigenschaften
CAS-Nummer |
797763-23-6 |
|---|---|
Molekularformel |
C13H20NO5P |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
N-[4-(diethoxyphosphorylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H20NO5P/c1-4-18-20(16,19-5-2)10-17-13-8-6-12(7-9-13)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
YCNMZHDUHVZWLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1=CC=C(C=C1)NC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)

![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)



![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
